Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety and an indene derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with indene-1,3-dione under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline and indene derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include various quinoline and indene derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating the p53 protein and inhibiting cell cycle progression . The compound also affects the B-cell lymphoma 2 (Bcl-2) family of proteins, regulating both pro-apoptotic and anti-apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide: This compound shares a similar structure but differs in its biological activity and specific applications.
Indole Derivatives: Various indole derivatives exhibit similar biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- is unique due to its specific combination of quinoline and indene moieties, which confer distinct chemical and biological properties. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further research and development in medical applications.
Properties
CAS No. |
67828-70-0 |
---|---|
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[2-(3-hydroxyquinolin-2-yl)-1,3-dioxoinden-4-yl]acetamide |
InChI |
InChI=1S/C20H14N2O4/c1-10(23)21-14-8-4-6-12-16(14)20(26)17(19(12)25)18-15(24)9-11-5-2-3-7-13(11)22-18/h2-9,17,24H,1H3,(H,21,23) |
InChI Key |
KBAJQUXZEJSWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.